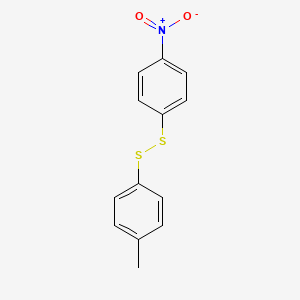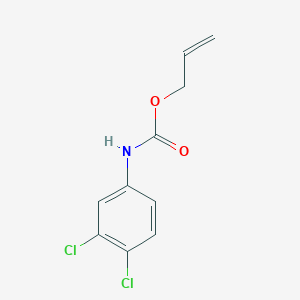![molecular formula C10H14OS B11947782 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene CAS No. 57595-29-6](/img/structure/B11947782.png)
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxa-11-thiatricyclo[43301,6]dodec-3-ene is a polycyclic compound characterized by its unique structure, which includes oxygen and sulfur atoms within its tricyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene typically involves the reaction of vinyl acetate with tricyclo[5.2.1.02,6]deca-3,8-diene in the presence of a nano-TiO2 catalyst. This reaction yields 8-acetoxytetracyclo[4.4.1.02,6.07,10.01,6]dodec-3-ene, which can be further processed to obtain the desired compound . The reaction conditions include the use of a nano-TiO2 catalyst and specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound
Scientific Research Applications
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene include:
- 8-Acetoxytetracyclo[4.4.1.02,6.07,10.01,6]dodec-3-ene
- 4-Oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Uniqueness
What sets 8-Oxa-11-thiatricyclo[43301,6]dodec-3-ene apart from similar compounds is its specific combination of oxygen and sulfur atoms within its tricyclic structure
Properties
CAS No. |
57595-29-6 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
8-oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene |
InChI |
InChI=1S/C10H14OS/c1-2-4-10-6-11-5-9(10,3-1)7-12-8-10/h1-2H,3-8H2 |
InChI Key |
CRVXCDTWSYNGMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC23C1(COC2)CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






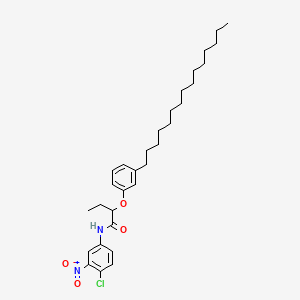
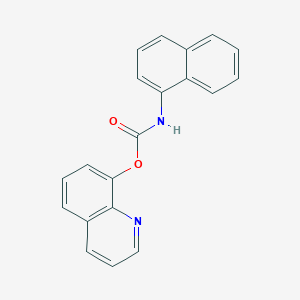

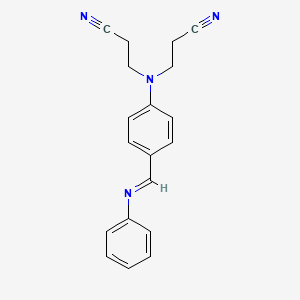
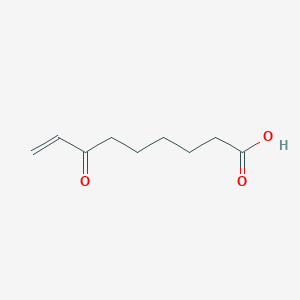
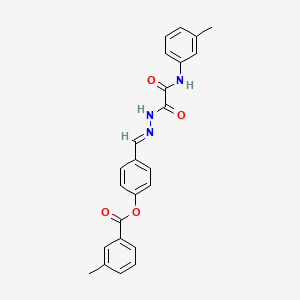
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
